molecular formula C4H8ClF2N B1433808 (3R,4R)-3,4-Difluoropyrrolidine hydrochloride CAS No. 869481-92-5

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride

Cat. No.: B1433808
CAS No.: 869481-92-5
M. Wt: 143.56 g/mol
InChI Key: JDUYOMPVOXGHIR-UHFFFAOYSA-N
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Description

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a chiral compound with significant applications in various fields of chemistry and pharmaceuticals. This compound is characterized by the presence of two fluorine atoms attached to a pyrrolidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-3,4-Difluoropyrrolidine hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the asymmetric 1,3-dipolar cycloaddition reaction, which provides a high yield of the desired product . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. These methods are designed to be efficient and cost-effective, ensuring the compound can be produced in sufficient quantities for commercial use.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the molecule.

    Reduction: Used to modify the existing functional groups.

    Substitution: Commonly involves the replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are carefully controlled to maintain the integrity of the chiral centers.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolidine compounds.

Scientific Research Applications

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-3,4-Difluoropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms play a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of pharmaceuticals and advanced materials .

Biological Activity

(3R,4R)-3,4-Difluoropyrrolidine hydrochloride is a chiral compound with significant implications in medicinal chemistry and pharmaceutical research. Characterized by the presence of two fluorine atoms at the 3 and 4 positions of a pyrrolidine ring, this compound exhibits unique chemical properties that enhance its biological activity. The hydrochloride salt form improves its solubility and stability, making it a suitable candidate for various applications in drug development and biochemical research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and selectivity, which can modulate the activity of these targets. This modulation can lead to various biological effects, including enzyme inhibition and potential therapeutic applications.

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Anticancer Activity : Research indicates that fluorinated pyrrolidine derivatives can exhibit significant antiproliferative effects on cancer cell lines. For instance, studies have shown that certain fluorinated compounds can induce G0/G1 cell cycle arrest in hepatocellular carcinoma cells by inhibiting cyclin-dependent kinases (CDKs), leading to apoptosis via caspase activation .
  • Enzyme Inhibition : The compound is being investigated for its role as an enzyme inhibitor. Its unique structure allows it to interact with specific enzymes involved in critical metabolic pathways, potentially leading to therapeutic benefits in various diseases .

Case Studies

  • Anticancer Effects : A study identified that a related difluorinated tetrahydropyridinol compound exhibited significant antiproliferative activity against human hepatocellular carcinoma cells. The mechanism was linked to cell cycle arrest and decreased expression of cyclin B1 and CDK7 . This suggests that this compound may share similar pathways in its anticancer properties.
  • Fluorine's Role in Biological Activity : The incorporation of fluorine into organic molecules has been shown to profoundly affect their physical and biological properties. A comparative analysis of various fluorinated compounds revealed that those with difluorinated structures often displayed enhanced lipophilicity and improved binding affinities for biological targets .

Comparative Analysis

To better understand the uniqueness of this compound relative to similar compounds, a comparison table is provided below:

Compound NameStructureBiological ActivityKey Findings
This compoundStructurePotential anticancer activity; enzyme inhibitionEnhanced binding affinity due to fluorine substitution
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol-OH group instead of -FModerate biological activityLess lipophilic than difluorinated analogs
Pyrrole derivativesVaries widelyDiverse activities based on substitutionsGenerally lower selectivity compared to difluorinated compounds

Properties

IUPAC Name

3,4-difluoropyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N.ClH/c5-3-1-7-2-4(3)6;/h3-4,7H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUYOMPVOXGHIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869481-92-5
Record name rac-(3R,4R)-3,4-difluoropyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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